molecular formula C13H26N2 B5870234 N-cyclooctylpiperidin-1-amine

N-cyclooctylpiperidin-1-amine

Cat. No.: B5870234
M. Wt: 210.36 g/mol
InChI Key: OFFONFVWPZUJCM-UHFFFAOYSA-N
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Description

N-cyclooctylpiperidin-1-amine: is an organic compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine with one nitrogen atom. The compound features a piperidine ring substituted with a cyclooctyl group at the nitrogen atom. This structural modification imparts unique chemical and physical properties to the compound, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Cyclization of Amines: One common method for synthesizing N-cyclooctylpiperidin-1-amine involves the cyclization of primary amines with diols, catalyzed by a Cp*Ir complex.

    One-Pot Preparation: Another efficient method is the one-pot preparation of cyclic amines via chlorination of amino alcohols using thionyl chloride (SOCl₂).

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized versions of the above-mentioned synthetic routes. The choice of method depends on factors such as yield, cost, and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-cyclooctylpiperidin-1-amine can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Various nucleophiles depending on the desired substitution product

Major Products Formed:

    Oxidation: Formation of corresponding N-oxides or other oxidized derivatives

    Reduction: Formation of reduced amine derivatives

    Substitution: Formation of substituted piperidine derivatives

Scientific Research Applications

Chemistry: N-cyclooctylpiperidin-1-amine is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology and Medicine: In medicinal chemistry, piperidine derivatives, including this compound, are explored for their potential therapeutic properties. These compounds have shown promise as anticancer, antiviral, and antimicrobial agents .

Industry: The compound is used in the development of new materials and as a precursor for the synthesis of agrochemicals and pharmaceuticals. Its versatility makes it valuable in industrial applications .

Mechanism of Action

The mechanism of action of N-cyclooctylpiperidin-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate various signaling pathways, including the STAT-3, NF-κB, and PI3K/Akt pathways, which are crucial for cell proliferation and survival . By inhibiting these pathways, the compound can exert anticancer and anti-inflammatory effects.

Comparison with Similar Compounds

    Piperidine: A simpler analog with a six-membered ring containing one nitrogen atom.

    Cyclooctylamine: A compound with a cyclooctyl group attached to an amine group.

    N-methylpiperidine: A piperidine derivative with a methyl group attached to the nitrogen atom.

Uniqueness: N-cyclooctylpiperidin-1-amine is unique due to the presence of both a cyclooctyl group and a piperidine ring. This combination imparts distinct chemical and physical properties, making it more versatile and potentially more effective in various applications compared to its simpler analogs .

Properties

IUPAC Name

N-cyclooctylpiperidin-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26N2/c1-2-5-9-13(10-6-3-1)14-15-11-7-4-8-12-15/h13-14H,1-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFFONFVWPZUJCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CCC1)NN2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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